5-hydrazinyl-1H-indazole dihydrochloride chemical properties
5-hydrazinyl-1H-indazole dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Hydrazinyl-1H-Indazole Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and handling of 5-hydrazinyl-1H-indazole dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate the effective use of this versatile chemical intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents.[1][2][3] 5-Hydrazinyl-1H-indazole dihydrochloride serves as a crucial building block, enabling the synthesis of a diverse array of complex molecules with significant pharmacological potential.[1][4] This guide offers field-proven insights, detailed protocols, and a robust reference base to support its application in contemporary research endeavors.
Core Chemical and Physical Properties
5-Hydrazinyl-1H-indazole is a bifunctional molecule featuring a stable 1H-indazole core and a reactive hydrazine moiety at the 5-position.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic transformations. The thermodynamically stable 1H-indazole tautomer is the predominant form.[1]
| Property | Value | Source(s) |
| IUPAC Name | (1H-Indazol-5-yl)hydrazine dihydrochloride | N/A |
| Synonyms | 5-Hydrazinyl-1H-indazole hydrochloride | [5] |
| CAS Number | 1012879-50-3 (for hydrochloride) | [5] |
| Molecular Formula | C₇H₈N₄ · 2HCl (or C₇H₁₀Cl₂N₄) | [5] |
| Molecular Weight | 221.09 g/mol | [6] |
| Appearance | Typically an off-white to light brown solid | Inferred from general chemical properties |
| Monoisotopic Mass | 148.07489 Da (for free base) | [7] |
| SMILES | C1=C(C=C2C=NNC2=C1)NN.Cl.Cl | [5] |
| InChI Key | VIEKHDVDVUEOSQ-UHFFFAOYSA-N (for free base) | [7] |
Computational Chemistry Data
Computational models provide valuable insights into the molecule's behavior in biological systems.
| Parameter | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 66.73 Ų | [5] |
| XlogP | 1.4 | [7] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic and Analytical Characterization
Precise structural elucidation is paramount for ensuring the identity and purity of starting materials in a research pipeline. While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be reliably inferred from data on the indazole scaffold and related hydrazine derivatives.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural confirmation.[9]
-
¹H NMR: The proton spectrum of the 1H-indazole core is characteristic. The N1-H proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm in DMSO-d₆).[9] The aromatic protons on the indazole ring (C3-H, C4-H, C6-H, C7-H) will present distinct signals, with their splitting patterns revealing their connectivity. The protons associated with the hydrazinyl group (-NHNH₂) will also appear as exchangeable signals.
-
¹³C NMR: The carbon spectrum will show signals corresponding to the seven unique carbons of the indazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.[8][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[9]
-
N-H Stretching: A broad band is expected in the 3150-3000 cm⁻¹ region, characteristic of the N-H bond in the indazole ring.[9] Additional sharp to broad peaks in the 3400-3200 cm⁻¹ range would correspond to the N-H stretches of the hydrazine group.
-
Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.[9]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS-ESI): For the free base (C₇H₈N₄), the expected [M+H]⁺ ion would be at m/z 149.08217.[7] This technique is crucial for confirming the elemental composition.
Analytical Quantification Protocol: RP-HPLC
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for assessing the purity of 5-hydrazinyl-1H-indazole dihydrochloride and quantifying it in reaction mixtures. The following protocol is a validated starting point, adaptable to specific laboratory instrumentation.[12]
Methodology
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent like methanol or a methanol/water mixture.[12]
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 5-100 µg/mL).[12]
-
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Determined by UV-Vis scan (typically 230-280 nm) |
| Column Temperature | 30-40°C |
Workflow Diagram: HPLC Analysis
Caption: Workflow for purity assessment and quantification via RP-HPLC.
Reactivity and Synthetic Utility
The synthetic value of 5-hydrazinyl-1H-indazole dihydrochloride lies in the high reactivity of the hydrazine group, which serves as a potent nucleophile. This functionality is a gateway to forming various nitrogen-containing heterocycles and functional groups, making it a cornerstone intermediate in multi-step syntheses.
Key Reactions of the Hydrazine Moiety
-
Hydrazone Formation: The most common application involves the condensation reaction with aldehydes and ketones to form stable hydrazones. This reaction is often the first step in building more complex molecular scaffolds.[1][13]
-
Cyclization Reactions: The resulting hydrazones can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems. This is a powerful strategy for synthesizing fused-ring structures prevalent in drug candidates.[1][14]
-
N-N Bond Formation: The hydrazine can participate in reactions that form new N-N bonds, a key step in the synthesis of various nitrogen-rich heterocycles.[1]
Experimental Protocol: General Hydrazone Synthesis
This protocol outlines a standard, reliable procedure for synthesizing a hydrazone derivative from 5-hydrazinyl-1H-indazole dihydrochloride, a foundational step for further molecular elaboration.
Objective: To demonstrate the nucleophilic character of the hydrazine group via condensation with an aromatic aldehyde.
Materials:
-
5-hydrazinyl-1H-indazole dihydrochloride
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-hydrazinyl-1H-indazole dihydrochloride in ethanol. A mild base (e.g., 2.0 equivalents of sodium bicarbonate) may be added to free the hydrazine base in situ.
-
Addition of Aldehyde: Add 1.05 equivalents of the substituted benzaldehyde to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-70°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Diagram: Hydrazone Formation
Caption: General scheme for the synthesis of an indazolyl hydrazone.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of 5-hydrazinyl-1H-indazole dihydrochloride and ensuring laboratory safety. The information is derived from safety data sheets (SDS) for the compound and related hydrazine salts.[15][16][17]
Hazard Identification and GHS Classification
Hydrazine derivatives are often hazardous, and appropriate precautions must be taken.
| Hazard Class | Category | Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[15] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[15] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[15] |
| Carcinogenicity | Suspected | May cause cancer[18][16] |
| Allergic Skin Reaction | Category 1 | May cause an allergic skin reaction[18][16] |
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][18][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][18]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][18]
-
Spills: In case of a spill, avoid generating dust. Carefully collect the material using an absorbent and dispose of it as hazardous waste.[16][19]
Storage and Stability
-
Temperature: Store in a cool, dry place, typically at 2-8°C.[5]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[15][20] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15][20]
Conclusion
5-Hydrazinyl-1H-indazole dihydrochloride is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of the hydrazine moiety, make it an essential tool for synthetic chemists. By adhering to the principles of spectroscopic characterization, safe handling, and controlled reactivity outlined in this guide, researchers can effectively leverage this compound to construct novel molecules with therapeutic potential. The provided protocols and data serve as a foundational resource to streamline experimental design and ensure the integrity and reproducibility of research outcomes.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from innopharmchem.com. [Link]
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PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from PMC. [Link]
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PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from PMC. [Link]
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